8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound characterized by its unique structural features, which combine an imidazo[2,1-f]purine core with a 3,4-dihydroisoquinoline moiety
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The exact downstream effects of this inhibition would depend on the specific role of AKR1C3 in the cell’s metabolic processes.
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound is able to reach its target within the cell effectively.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism. This could potentially lead to a decrease in the proliferation of cancer cells, given the role of AKR1C3 in breast and prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves a multi-step synthesis process:
Formation of the Imidazo[2,1-f]purine Core: : Starting with a purine derivative, various nitration and reduction steps can be used to form the imidazo[2,1-f]purine nucleus.
Attachment of the 3,4-Dihydroisoquinoline Moiety: : The addition of the 3,4-dihydroisoquinoline component can be achieved through nucleophilic substitution reactions or catalytic hydrogenation, using reagents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Final Assembly:
Industrial Production Methods
For large-scale industrial production, the process might be streamlined and optimized for yield and efficiency, often using automated flow chemistry systems. These methods ensure consistent quality and minimize reaction time, adhering to Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions
8-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is known to undergo various types of reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction can be achieved using hydrogen gas (H₂) in the presence of catalysts such as palladium (Pd) or platinum (Pt).
Substitution: : Halogenation or alkylation can occur in the presence of appropriate halogenating agents or alkyl halides under basic or acidic conditions.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, CrO₃, H₂O₂.
Reduction Reagents: : H₂ with Pd/C or PtO₂.
Substitution Reagents: : N-bromosuccinimide (NBS), alkyl halides, sodium hydride (NaH).
Major Products
The reactions of this compound often yield derivatives with modified functional groups, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry to confirm the structure.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, it serves as a building block for designing complex molecules due to its versatile reactivity.
Biology and Medicine
In biological and medicinal research, it is explored for its potential as a pharmacologically active agent. It has been investigated for:
Anticancer Properties: : Some studies suggest its ability to inhibit tumor growth by interfering with DNA synthesis.
Antiviral Activity:
Industry
In industrial applications, it is utilized in the development of advanced materials and pharmaceutical intermediates.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : Unlike other compounds, it features a fusion of imidazo[2,1-f]purine and 3,4-dihydroisoquinoline, offering a distinct pharmacophore.
Similar Compounds
7-Methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Lacks the 3,4-dihydroisoquinoline moiety.
8-(2-Ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: : Similar but without the complex aromatic component.
This exploration highlights the compound's synthesis, reactions, applications, and unique properties in the landscape of organic chemistry and its interdisciplinary reach.
Properties
IUPAC Name |
6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-11-26-16-17(23(2)20(28)22-18(16)27)21-19(26)25(13)10-9-24-8-7-14-5-3-4-6-15(14)12-24/h3-6,11H,7-10,12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQZFDCNSFOHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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